Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)-

Description

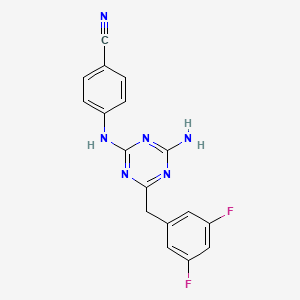

Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)-, is a triazine-derived compound featuring a benzonitrile core linked to a 1,3,5-triazine ring. The triazine moiety is substituted at the 4-position with an amino group and at the 6-position with a (3,5-difluorophenyl)methyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the aromatic benzyl substituent.

Properties

CAS No. |

205381-72-2 |

|---|---|

Molecular Formula |

C17H12F2N6 |

Molecular Weight |

338.31 g/mol |

IUPAC Name |

4-[[4-amino-6-[(3,5-difluorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C17H12F2N6/c18-12-5-11(6-13(19)8-12)7-15-23-16(21)25-17(24-15)22-14-3-1-10(9-20)2-4-14/h1-6,8H,7H2,(H3,21,22,23,24,25) |

InChI Key |

KMBJNPIJUSHVFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorinated triazine derivative with an amino-substituted benzonitrile. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the amino group attached to the triazine ring. Key details:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | pH-dependent, temperature-controlled | Amides or nitriles (exact structures depend on reagents) |

Mechanism :

The amino group (-NH₂) acts as a nucleophile, reacting with oxidizing agents to form intermediates that may further rearrange or undergo deprotonation. The triazine ring’s electron-deficient nature may stabilize transition states during oxidation.

Thermal Decomposition

Thermal stability is critical for applications in high-temperature environments. Studies on similar triazine derivatives suggest:

| Reaction Type | Conditions | Key Products | Gas Evolution |

|---|---|---|---|

| Thermolysis | Heating to 300°C+ | Benzamide analogs (e.g., N-methylbenzamide) | Nitrogen gas (N₂) |

Mechanism :

Decomposition likely involves cleavage of the azo or hydrazo linkages (if present), releasing nitrogen gas. Methoxy groups on triazines can rearrange to form ketones, transferring methyl groups to adjacent nitrogens .

Substitution Reactions

The benzonitrile group (-C≡N) and triazine’s reactive sites enable substitution chemistry:

Example :

-

Nucleophilic Aromatic Substitution : The triazine ring’s electron-deficient carbons may react with nucleophiles (e.g., amines, hydroxides) under high-temperature or acidic conditions.

-

Benzonitrile Reactivity : The nitrile group can undergo hydrolysis to form amides or carboxylic acids, depending on reaction conditions.

Key Observations

Scientific Research Applications

Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs synthesized for antitumor, allosteric modulation, or pharmacokinetic optimization studies. Below is a detailed comparison based on substituent variations, synthesis yields, and physicochemical properties:

Substituent Variations on the Triazine Ring

Physicochemical and Spectroscopic Data

- Target Compound : Predicted molecular formula C₁₇H₁₃F₂N₇ (exact mass: 377.12 g/mol). The (3,5-difluorophenyl)methyl group would result in distinct ¹H NMR signals near δ 6.8–7.2 (aromatic protons) and δ 4.5–5.0 (CH₂ bridge) .

- Compound 45: ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.76–7.56 (m) and NH₂ signals at δ 6.77 (s), consistent with triazine-amino interactions .

- Compound in : Features a 2,6-dichlorophenoxy group, with ¹H NMR aromatic signals shifted upfield (δ 6.5–7.0) due to chlorine’s electron-withdrawing effect .

Pharmacological Implications

- Antitumor Potential: Analogs like compound 12c () show IC₅₀ values in the micromolar range against cancer cells, suggesting that fluorine or chlorine substituents may enhance cytotoxicity .

- Dual-Acting Modulators: Compounds with pyrrolidinone or morpholine substituents () exhibit improved pharmacokinetic profiles, highlighting the importance of balanced lipophilicity and solubility .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For triazine-based compounds, nucleophilic substitution on cyanuric chloride intermediates is common. Use stoichiometric ratios (e.g., 1:1 molar ratio of triazine intermediates to amine/fluorinated aryl reactants) under reflux conditions (e.g., 101°C in polar aprotic solvents like DMF) . Monitor intermediates via HPLC or LC-MS to track reaction progress. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns (e.g., presence of 3,5-difluorophenyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitrile stretch at ~2230 cm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under inert atmospheres.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests should include:

- Humidity : Store in desiccators (0% RH) to prevent hydrolysis of the triazine ring.

- Temperature : Long-term stability studies at 4°C vs. room temperature (25°C), monitored via periodic HPLC analysis.

- Light Exposure : UV/Vis spectroscopy to detect photodegradation products.

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity in hydrogenation reactions involving benzonitrile derivatives?

- Methodological Answer : Catalyst deactivation (e.g., Pd loss or poisoning by intermediates) can be studied via:

- ICP-OES : Quantify metal leaching (e.g., Pd content in fresh vs. spent catalysts) .

- Pre-Treatment Experiments : Expose catalysts to suspected poisons (e.g., HCOOH–NEt) and compare activity using gas chromatography (GC) .

- In Situ FTIR : Identify adsorbed species on catalyst surfaces during reaction cycles.

Q. How can computational modeling predict the compound’s physicochemical behavior (e.g., viscosity, stacking interactions)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model stacking interactions of aromatic rings (e.g., benzonitrile core) at varying temperatures (e.g., 313 K) to explain viscosity fluctuations .

- Density Functional Theory (DFT) : Calculate electron density distributions to predict reactivity at the triazine-amino interface.

- Thermodynamic Databases : Reference NIST data for phase transitions and reaction enthalpies .

Q. What strategies resolve discrepancies in reported reaction yields for triazine-aminobenzonitrile derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, reaction time).

- Controlled Replication : Standardize anhydrous conditions (e.g., Schlenk line techniques) to minimize moisture interference.

- Cross-Validation : Compare results across multiple characterization methods (e.g., NMR, HRMS) to confirm product identity.

Q. How do fluorine substituents influence electronic properties and binding affinity in target applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects of fluorine atoms.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biological targets (e.g., enzymes).

- X-Ray Crystallography : Resolve crystal structures to correlate substituent geometry with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.